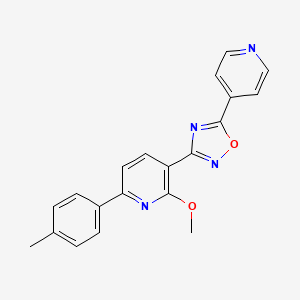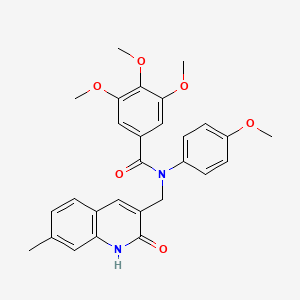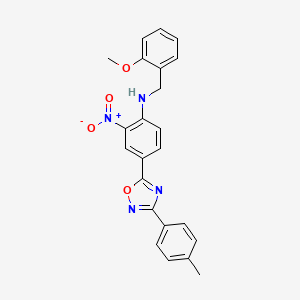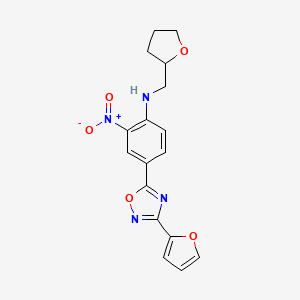![molecular formula C22H22N4O B7696593 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, commonly known as BMQ, is a chemical compound that belongs to the class of pyrazoloquinolinones. BMQ has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of BMQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. BMQ has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases, which are involved in cell cycle regulation, and phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. BMQ has also been found to modulate the activity of various transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BMQ has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, BMQ has been found to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and inducing the expression of pro-apoptotic proteins. In models of inflammation, BMQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. In addition, BMQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMQ has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of various enzymes and transcription factors. However, BMQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. In addition, further studies are needed to fully understand the mechanism of action of BMQ and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of BMQ. First, further studies are needed to fully understand the mechanism of action of BMQ and its potential therapeutic applications. Second, the development of more efficient synthesis methods for BMQ could lead to the production of larger quantities of this compound for use in preclinical and clinical studies. Third, the development of new derivatives of BMQ with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Finally, the use of BMQ in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of BMQ involves the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with butylamine and benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain BMQ in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BMQ has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BMQ has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BMQ has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BMQ has been studied for its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-4-12-26-21-18(14-17-13-15(2)10-11-19(17)23-21)20(25-26)24-22(27)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBOZNBITUIGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

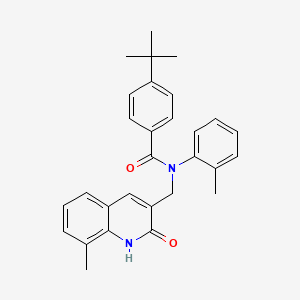
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)
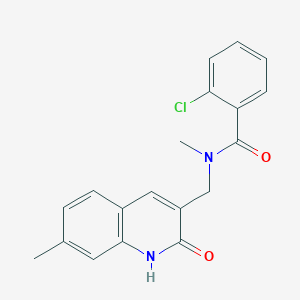
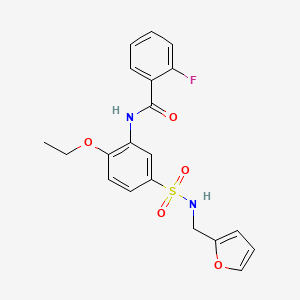
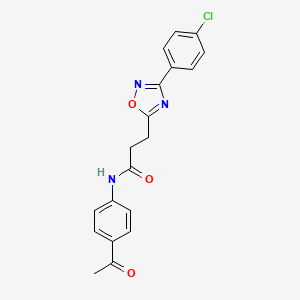
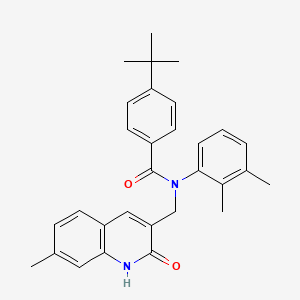
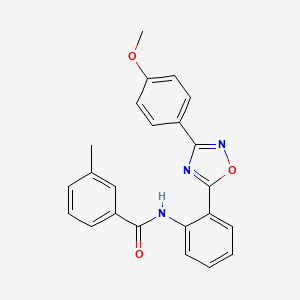
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)
